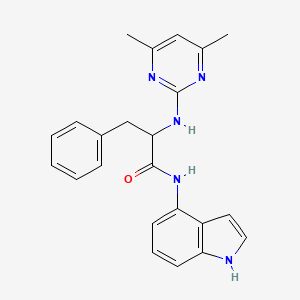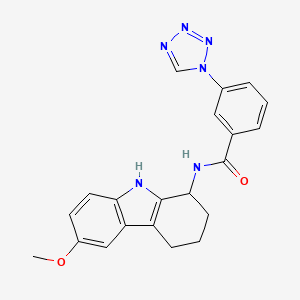
5-Bromothiophene-2,3-dicarboxylic acid
Vue d'ensemble
Description
5-Bromothiophene-2,3-dicarboxylic acid is a chemical compound with the molecular formula C6H3BrO4S and a molecular weight of 251.05 . It is used in the pharmaceutical industry .
Molecular Structure Analysis
The molecular structure of 5-Bromothiophene-2,3-dicarboxylic acid consists of a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom) with bromine and carboxylic acid groups attached . The predicted boiling point is 434.2±45.0 °C, and the predicted density is 2.089±0.06 g/cm3 .Physical And Chemical Properties Analysis
5-Bromothiophene-2,3-dicarboxylic acid has a predicted boiling point of 434.2±45.0 °C and a predicted density of 2.089±0.06 g/cm3 . Its pKa is predicted to be 2.78±0.10 .Applications De Recherche Scientifique
Synthesis of Spasmolytic Compounds : A study by Rasool et al. (2020) explored the synthesis of novel thiophene-based derivatives from 5-bromothiophene-2-carboxylic acid. These compounds showed significant spasmolytic effects, with one compound, in particular, demonstrating an excellent spasmolytic effect. The study also conducted density functional theory (DFT) calculations to understand the structural and electronic properties of these compounds (Rasool et al., 2020).
Electrochemical and Conductivity Studies : Lee et al. (2002) discussed the simple preparation of terthiophene-3′-carboxylic acid, a derivative of 5-bromothiophene. They characterized its polymer film using various techniques and found that its conductivity increased even in a state of full oxidation. This research highlights the potential of 5-bromothiophene derivatives in electrochemical applications (Lee et al., 2002).
Photochemical Behavior in Arylation : D’Auria et al. (1989) investigated the photochemical arylation of 5-halogenothiophene-2-carbonitrile and methyl 5-halogenothiophene-2-carboxylate. Their study provides insight into the different reactivities of these compounds under photochemical conditions, which is crucial for synthesizing various aromatic compounds (D’Auria et al., 1989).
Antibacterial and Antifungal Properties : A study by Sharma et al. (2022) reported on the synthesis of 5-bromothiophene based 3,4-dihydropyrimidin-2-(1H)-(thi)ones and their antibacterial and antifungal activities. These compounds exhibited good antibacterial and antifungal effects, suggesting potential applications in medical research (Sharma et al., 2022).
Synthesis of Heterocyclic Compounds : Ames and Ribeiro (1975) demonstrated the synthesis of thienopyranones and thienopyridinones from bromothiophene-carboxylic acids. Their methodology provides a route to various heterocyclic compounds, highlighting the versatility of 5-bromothiophene derivatives in organic synthesis (Ames & Ribeiro, 1975).
Propriétés
IUPAC Name |
5-bromothiophene-2,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrO4S/c7-3-1-2(5(8)9)4(12-3)6(10)11/h1H,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVOOYVVRKBWNME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1C(=O)O)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{(3-Fluorophenyl)[4-(methylsulfonyl)piperazin-1-yl]methyl}[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B603231.png)
![4,6-dimethyl-2-oxo-N-[2-(pyrimidin-2-ylamino)ethyl]-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B603232.png)
![4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-(2-hydroxyethyl)-5-imino-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B603233.png)


![1-(2-methoxyethyl)-4,6-dimethyl-N-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B603238.png)
![6-hydroxy-2-(propan-2-ylidene)-7-{[4-(pyridin-3-ylmethyl)piperazin-1-yl]methyl}-1-benzofuran-3(2H)-one](/img/structure/B603239.png)
![N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetamide](/img/structure/B603240.png)
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B603241.png)

![3-hydroxy-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-6-(morpholin-4-ylmethyl)-4H-pyran-4-one](/img/structure/B603244.png)
![N-[4-(5-methoxy-2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide](/img/structure/B603245.png)
![5-imino-1-[3-(5-methoxy-1H-indol-1-yl)propyl]-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B603249.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(2-methyl-4-oxo-4H-pyran-3-yl)oxy]acetamide](/img/structure/B603250.png)